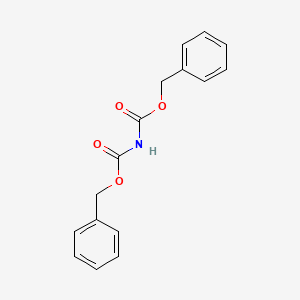

Bis(benzyloxycarbonyl)amine

Description

Significance in Advanced Synthetic Methodologies

The significance of Bis(benzyloxycarbonyl)amine in modern organic synthesis is multifaceted. It is widely recognized for its role as a stable ammonia (B1221849) surrogate, a building block in the synthesis of complex nitrogen-containing molecules, and a key player in preventing undesirable side reactions.

Detailed Research Findings:

One of the primary applications of this compound is as a precursor to primary amines in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and natural products. wikipedia.org The use of an ammonia surrogate like this compound is often preferred over gaseous ammonia due to easier handling and improved reaction control in laboratory settings. nih.gov

Furthermore, the dual Cbz protection in this compound has proven invaluable in peptide synthesis, particularly in the prevention of diketopiperazine formation. nih.gov Diketopiperazines are cyclic dipeptides that can form as a side product during the synthesis of peptides, leading to lower yields and purification challenges. masterorganicchemistry.comresearchgate.net The steric bulk and electronic properties of the two Cbz groups can disfavor the intramolecular cyclization that leads to this unwanted byproduct.

The stability of the bis-Cbz group also allows it to be used in metal-mediated cross-coupling reactions where a nucleophilic amine needs to be masked. nih.gov This has been demonstrated in Suzuki and Heck coupling reactions, where the protected amine remains inert while other parts of the molecule undergo transformation. scispace.comresearchgate.net

Below is a table summarizing the key applications of this compound in synthetic chemistry.

| Application | Description | Key Advantage |

| Ammonia Surrogate | Serves as a source of the -NH2 group in cross-coupling reactions. | Safer and easier to handle than gaseous ammonia; provides controlled release of the amine. nih.gov |

| Peptide Synthesis | Protects the N-terminus of amino acids to prevent unwanted side reactions. | Suppresses the formation of diketopiperazine byproducts. nih.govmasterorganicchemistry.com |

| Cross-Coupling Reactions | Acts as a stable protecting group for amines during C-C bond formation. | The bis-Cbz group is robust and does not interfere with palladium-catalyzed reactions like Suzuki and Heck couplings. nih.govscispace.comresearchgate.net |

| Heterocycle Synthesis | Used as a building block for the synthesis of nitrogen-containing heterocycles. | Provides a stable source of nitrogen that can be deprotected at a later stage. |

Historical Development of Carbamate-Based Amine Protecting Groups

The development of protecting groups for amines was a critical breakthrough that enabled the systematic synthesis of peptides. The concept of protecting an amine to control its reactivity dates back to the early 20th century, but it was the introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 that revolutionized the field. masterorganicchemistry.com

The Cbz group was the first protecting group that could be introduced under mild conditions and, crucially, removed selectively without cleaving the peptide bonds. masterorganicchemistry.com This was achieved through catalytic hydrogenation, a method that was orthogonal to the acidic or basic conditions used for peptide bond formation and the removal of other protecting groups. ug.edu.pl The significance of this discovery cannot be overstated, as it laid the foundation for the chemical synthesis of complex peptides and proteins.

Following the success of the Cbz group, other carbamate-based protecting groups were developed, each with its own unique cleavage conditions, thus expanding the toolbox for orthogonal protection strategies. The most notable among these are the tert-butoxycarbonyl (Boc) group, which is labile to acid, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by base. masterorganicchemistry.com

The development of this compound was a logical extension of this work, providing a means to dually protect a primary amine and further modulate its reactivity and stability. nih.gov This dual protection offered enhanced stability under a wider range of reaction conditions compared to its mono-protected counterpart. researchgate.net

A timeline of key developments in carbamate-based amine protecting groups is presented in the table below.

| Year | Development | Significance |

| 1932 | Introduction of the benzyloxycarbonyl (Cbz) group by Bergmann and Zervas. | The first widely applicable and selectively removable protecting group for amines, enabling modern peptide synthesis. masterorganicchemistry.com |

| 1957 | Development of the tert-butoxycarbonyl (Boc) group. | Introduced an acid-labile protecting group, expanding the possibilities for orthogonal protection strategies. ug.edu.pl |

| 1970 | Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han. | Provided a base-labile protecting group, offering another dimension of orthogonality crucial for solid-phase peptide synthesis. nih.gov |

| Post-1970s | Development and application of This compound and other dual-protected amines. | Offered enhanced stability and unique reactivity, finding use as ammonia surrogates and in specialized synthetic applications. nih.gov |

Properties

IUPAC Name |

benzyl N-phenylmethoxycarbonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(20-11-13-7-3-1-4-8-13)17-16(19)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVZWZNNWXSTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Preparative Methodologies for Bis Benzyloxycarbonyl Amine

Established Reaction Conditions and Optimization Parameters

The traditional synthesis of bis(benzyloxycarbonyl)amine involves the reaction of an amine source with benzyl (B1604629) chloroformate. The efficiency and yield of this reaction are highly dependent on carefully controlled parameters. smolecule.com

Amination with Benzyl Chloroformate: Stoichiometry and Reagent Control

The synthesis of this compound is typically achieved through the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. smolecule.com Stoichiometric control is critical for maximizing the yield of the desired product. An excess of benzyl chloroformate is often employed to ensure the complete conversion of the amine to its bis-protected form. The choice of base, such as sodium carbonate or triethylamine, is also a key factor in the reaction's success. smolecule.com

The reaction is generally carried out by adding benzyl chloroformate dropwise to a solution of the amine and base. This controlled addition helps to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

Influence of Solvent Systems and Reaction Temperature on Synthetic Yield

The selection of an appropriate solvent system and the maintenance of an optimal reaction temperature are paramount for achieving high synthetic yields of this compound. Dichloromethane (B109758) is a commonly used organic solvent for this reaction. smolecule.com The reaction is typically conducted at room temperature; however, for certain substrates or to minimize side reactions, temperatures between 0–25°C may be employed. The reaction time can vary from a few hours to a full day to ensure complete reaction.

Innovations in Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This has led to innovations in the synthesis of this compound that prioritize the use of greener solvents and promoters. tandfonline.comresearchgate.netmobt3ath.com

Polyethylene Glycol (PEG)-Mediated Protocols for N-Benzyloxycarbonylation

Polyethylene glycol (PEG) has emerged as a benign and effective reaction medium for the N-benzyloxycarbonylation of amines. tandfonline.comresearchgate.netmobt3ath.com PEG is non-toxic, thermally stable, and water-miscible, which simplifies its removal from the final product. tandfonline.commobt3ath.com Research has demonstrated that using PEG-400 as a promoter at room temperature can lead to excellent yields of N-Cbz protected amines. tandfonline.comresearchgate.netresearchgate.net This method is applicable to a wide range of amines, including both aliphatic and aromatic ones. researchgate.net The use of PEG avoids the need for hazardous and volatile organic solvents, making the process more eco-friendly. tandfonline.commobt3ath.com

Table 1: PEG-400 Mediated N-Cbz Protection of Various Amines researchgate.net

| Entry | Amine | Product | Time (min) | Yield (%) |

| 1 | Aniline | N-Phenyl-N-benzyloxycarbonylamine | 2 | 91 |

| 2 | p-Toluidine | N-(p-Tolyl)-N-benzyloxycarbonylamine | 2 | 95 |

| 3 | N-Methylaniline | N-Methyl-N-phenyl-N-benzyloxycarbonylamine | 5 | 89 |

| 4 | Benzylamine | N-Benzyl-N-benzyloxycarbonylamine | 10 | 95 |

| 5 | Cyclohexylamine | N-Cyclohexyl-N-benzyloxycarbonylamine | 15 | 92 |

| 6 | Piperidine | 1-(Benzyloxycarbonyl)piperidine | 5 | 95 |

| 7 | p-Anisidine | N-(p-Methoxyphenyl)-N-benzyloxycarbonylamine | 10 | 87 |

| 8 | p-Chloroaniline | N-(p-Chlorophenyl)-N-benzyloxycarbonylamine | 10 | 89 |

This table showcases the efficiency of PEG-400 in promoting the N-Cbz protection of a variety of amines, highlighting the short reaction times and high yields achieved.

Scalable and Environmentally Benign Industrial Production Methods

On an industrial scale, the synthesis of this compound often utilizes automated reactors and continuous flow systems to ensure consistency and high throughput. While the fundamental chemistry remains similar to laboratory-scale synthesis, there is a strong emphasis on incorporating green chemistry principles. This includes solvent recycling and waste minimization to reduce the environmental impact of the production process. The development of protocols using water as a reaction medium represents a significant advancement in creating environmentally benign production methods. ijacskros.com

Chemo- and Regioselective Synthesis Protocols for this compound

The development of chemo- and regioselective methods is crucial for the synthesis of complex molecules where multiple functional groups are present. In the context of this compound synthesis, this involves selectively protecting the desired amino group without affecting other reactive sites.

Protocols utilizing water as a solvent have shown high chemoselectivity. ijacskros.com For instance, in molecules containing both amino and hydroxyl groups, the amine group can be selectively protected with the benzyloxycarbonyl group while leaving the hydroxyl group intact. tandfonline.com Furthermore, in compounds with both aliphatic and aromatic amines, the aliphatic amine is preferentially protected. ijacskros.com This selectivity is a significant advantage in multi-step organic synthesis. Amine-catalyzed reactions under metal-free conditions have also been developed to achieve chemo- and regioselective synthesis of complex molecules, which can be applicable to the synthesis of derivatives of this compound. rsc.org

Reactivity and Mechanistic Investigations of Bis Benzyloxycarbonyl Amine

Chemical Transformations Involving Cleavage of Benzyloxycarbonyl Groups

The removal of the Cbz group, or deprotection, is a critical step in synthetic pathways. Several methods have been developed to achieve this transformation, each with its own set of conditions, catalysts, and reaction scope.

Catalytic Hydrogenolysis: Conditions, Catalysts, and Reaction Scope

Catalytic hydrogenolysis is the most common and mildest method for the cleavage of the Cbz group. masterorganicchemistry.comhighfine.com This reaction is typically carried out in the presence of a palladium catalyst, most often palladium on carbon (Pd/C), and a source of hydrogen. masterorganicchemistry.comfishersci.co.uk

The reaction involves the reduction of the benzylic carbon-oxygen bond by hydrogen, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.com The process is generally efficient and occurs under neutral pH, which is advantageous for substrates with acid or base-sensitive functional groups. masterorganicchemistry.com

Reaction Conditions and Catalysts: The standard conditions for catalytic hydrogenolysis involve stirring the Cbz-protected compound with 5-10% Pd/C in a suitable solvent under a hydrogen atmosphere (1-3 bar). fishersci.co.uk Common solvents include methanol (B129727), ethanol, and ethyl acetate. total-synthesis.comfishersci.co.uk The reaction is often performed at room temperature but can be heated to accelerate the process. total-synthesis.comfishersci.co.uk

Recent advancements have explored alternative hydrogen sources and catalytic systems to enhance the efficiency and safety of the reaction. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) (HCONH4) or triethylsilane in the presence of Pd/C, offers a convenient alternative to using gaseous hydrogen. researchgate.netorganic-chemistry.org Additionally, a mixed catalyst system of Pd/C and niobic acid-on-carbon (Nb2O5/C) has been shown to facilitate the hydrogenative deprotection of Cbz groups, often leading to shorter reaction times. acs.org

Reaction Scope: Catalytic hydrogenolysis is compatible with a wide range of functional groups. However, it is not suitable for substrates containing other reducible moieties, such as alkenes, alkynes, or certain sulfur-containing compounds, which may be reduced under the reaction conditions. In such cases, careful selection of the catalyst and reaction conditions is necessary to achieve selective deprotection. For instance, the presence of inhibitors like ammonia (B1221849) or pyridine (B92270) can prevent the cleavage of benzyl (B1604629) ethers while allowing for the hydrogenolysis of the Cbz group. organic-chemistry.org

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Pd/C (5-10%) | H₂ gas (1-3 atm) | Methanol, Ethanol, Ethyl Acetate | Room Temperature to 60°C | Standard, mild, and efficient method. total-synthesis.comfishersci.co.uk |

| Pd/C | Ammonium Formate (HCONH₄) | Methanol | Room Temperature | Transfer hydrogenation, avoids gaseous H₂. researchgate.net |

| Pd/C | Triethylsilane (Et₃SiH) | Various | Room Temperature | In situ generation of H₂, mild and neutral conditions. organic-chemistry.org |

| Pd/C and Nb₂O₅/C | H₂ gas | Various | Room Temperature | Facilitates deprotection, shorter reaction times. acs.org |

Acidic Hydrolysis: Reagents and Controlled Deprotection Pathways

While catalytic hydrogenolysis is the preferred method, acidic hydrolysis provides a viable alternative, especially when the substrate is sensitive to reduction. tdcommons.org This method involves treating the Cbz-protected amine with a strong acid. fishersci.co.uk

The mechanism of acidic hydrolysis involves the protonation of the carbamate's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or the conjugate base of the acid. total-synthesis.com This is followed by the elimination of the benzyl group and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. masterorganicchemistry.com

Reagents and Conditions: A variety of acidic reagents can be employed for the deprotection of Cbz groups. Common choices include concentrated hydrochloric acid (HCl), hydrobromic acid (HBr), and trifluoroacetic acid (TFA). total-synthesis.comfishersci.co.uk The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or ethyl acetate, or in a biphasic system. fishersci.co.uk While the reaction is often fast at room temperature, heating may be required in some cases. masterorganicchemistry.com

Acid-mediated deprotection offers advantages in terms of being metal-free, operationally simple, and scalable. tdcommons.org This makes it a cost-effective and sustainable option, particularly in industrial settings where removal of heavy metal residues is a concern. tdcommons.org

Controlled Deprotection Pathways: The strength of the acid and the reaction conditions can be tuned to achieve controlled deprotection. For instance, milder acidic conditions might be used to selectively remove a more labile protecting group in the presence of a Cbz group, or harsh conditions for the removal of a stable Cbz group. However, the Cbz group is generally stable to the acidic conditions used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group, which allows for orthogonal protection strategies. masterorganicchemistry.com

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Water, Dichloromethane, Ethyl Acetate | Concentrated acid, Room Temperature | Common and effective reagent. fishersci.co.uk |

| Hydrobromic Acid (HBr) | Acetic Acid | Room Temperature | Can be a harsh reagent. total-synthesis.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Often used for Boc deprotection, Cbz is generally stable. masterorganicchemistry.com |

| Isopropanol Hydrochloride (IPA·HCl) | Isopropanol | Heated (e.g., 65-75°C) | A practical and scalable alternative. tdcommons.org |

Base-Mediated Deprotection Strategies and their Selectivity

Base-mediated deprotection of Cbz groups is less common than hydrogenolysis or acidic hydrolysis due to the general stability of the carbamate (B1207046) linkage to basic conditions. total-synthesis.com However, under certain conditions and with specific substrates, basic conditions can be employed for Cbz cleavage.

For instance, a simple and mild method for the deprotection of heteroaromatic carbamates involves methanolysis using a catalytic amount of a base like sodium methoxide (B1231860) or DBU. researchgate.net Notably, the carbamate protecting group of an aliphatic amine is not affected under these conditions, demonstrating the potential for selectivity. researchgate.net Another approach involves the use of tert-butylamine (B42293) in methanol for the selective cleavage of N-alkoxycarbonyl protecting groups. researchgate.net

The selectivity of base-mediated deprotection often depends on the nature of the substrate. For example, in the synthesis of a piperazic acid derivative, treatment with sodium hydroxide (B78521) in THF was used for the selective cleavage of a Cbz group at a specific nitrogen atom. nih.gov

Orthogonal Deprotection Schemes in Multifunctional Molecular Systems

In the synthesis of complex molecules with multiple functional groups, the ability to selectively remove one protecting group while leaving others intact is crucial. This is known as an orthogonal protection strategy. The Cbz group is a key component of many such strategies due to its unique deprotection conditions. total-synthesis.comrsc.org

The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups. total-synthesis.commasterorganicchemistry.com This orthogonality is fundamental in solid-phase peptide synthesis, where Boc and Fmoc are the primary protecting groups for the α-amino group of amino acids. masterorganicchemistry.com

An example of an orthogonal strategy involves a molecule containing both a Boc-protected amino group and a Cbz-protected acylhydrazine group. The Boc group can be selectively cleaved with acid, while the Cbz group can be subsequently removed by catalytic hydrogenolysis, allowing for controlled bifunctionalization of the molecule. acs.org This demonstrates the power of using protecting groups with distinct cleavage requirements to achieve complex synthetic goals. acs.org

Elucidation of Carbamate Linkage Formation and Cleavage Mechanisms

The formation of the carbamate linkage in bis(benzyloxycarbonyl)amine typically involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The mechanism is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. total-synthesis.comyoutube.com A base is required to neutralize the HCl generated during the reaction. total-synthesis.com

The cleavage of the carbamate linkage, as discussed in the previous sections, proceeds through different mechanisms depending on the deprotection method:

Catalytic Hydrogenolysis: This proceeds via the reductive cleavage of the O-benzyl bond, followed by spontaneous decarboxylation of the resulting carbamic acid. total-synthesis.com

Acidic Hydrolysis: This involves protonation of the carbamate, followed by nucleophilic attack and elimination, ultimately leading to the formation of the amine, carbon dioxide, and benzyl alcohol or a derivative. total-synthesis.commasterorganicchemistry.com

Base-Mediated Cleavage: The mechanism can vary depending on the specific reagents and substrate. In some cases, it may involve nucleophilic attack at the carbonyl carbon, leading to the cleavage of the carbamate bond. researchgate.netorganic-chemistry.org

Understanding these mechanisms is essential for predicting the outcome of reactions, optimizing conditions, and designing selective deprotection strategies in the synthesis of complex organic molecules.

Applications of Bis Benzyloxycarbonyl Amine in Advanced Organic Synthesis

Role as a Dual Amine Protecting Group in Complex Molecular Architectures

The primary function of Bis(benzyloxycarbonyl)amine, also known as bis-Cbz-amine, is to act as a dual protecting group for primary amines. researchgate.net In the synthesis of complex molecules that possess multiple functional groups, selectively shielding a primary amine is crucial to prevent it from undergoing undesired reactions. researchgate.net By attaching two benzyloxycarbonyl (Cbz) groups to the amine's nitrogen atom, the nucleophilicity and basicity of the amine are significantly attenuated, rendering it inert to a wide range of reaction conditions under which a mono-protected or unprotected amine would react.

This dual protection strategy is particularly valuable in multi-step syntheses where different functional groups must be manipulated in a specific sequence. The two Cbz groups provide enhanced stability compared to a single Cbz group. This stability allows for orthogonal protection schemes, where other protecting groups, sensitive to different conditions, can be removed without affecting the bis-Cbz-protected amine. The Cbz groups are notably stable under basic conditions but can be selectively removed through methods like catalytic hydrogenolysis or by using certain acids, which regenerates the primary amine for subsequent transformations. tandfonline.com This controlled deprotection is a cornerstone of its utility in building complex molecular frameworks. For instance, this dual protection approach is valuable for preventing unwanted side reactions such as diketopiperazine formation during the synthesis of cyclic peptides.

Strategic Utilization in Peptide Synthesis and Assembly

The benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, was a foundational development in modern peptide synthesis, and the dual-protected nature of this compound offers specific advantages in this field.

Implementation in Heterocycle Formation Pathways

This compound is also employed in the formation of heterocyclic compounds. The synthesis of nitrogen-containing heterocycles often requires a nitrogen source that can be incorporated into the ring system at a specific point in the synthetic sequence. A protected amine like a Cbz-amine can serve this purpose. A notable example of a relevant reaction is the nickel(II)-catalyzed photoredox N-arylation of Cbz-amines with aryl electrophiles, which can produce N-heteroaromatic carbamate (B1207046) products. thieme-connect.de While not starting from bis-Cbz-amine itself, this demonstrates the utility of the Cbz-protected amine moiety in constructing heterocyclic rings. The bis-Cbz protected nitrogen can be introduced into a molecule, which is then subjected to cyclization reactions, with the Cbz groups being removed at a later stage to yield the final heterocyclic product.

Precursor for Diverse Nitrogen-Containing Organic Compounds

The protected nitrogen atom in this compound makes it a useful starting material for the synthesis of other nitrogenous compounds.

Synthesis of N,N'-Bis(benzyloxycarbonyl)guanidine

While the name suggests a direct conversion, a review of common synthetic methods indicates that N,N'-Bis(benzyloxycarbonyl)guanidine is not typically synthesized from this compound. Instead, the established route involves the reaction of guanidine (B92328) itself with benzyl (B1604629) chloroformate in the presence of a base. Another prevalent method for producing protected guanidines is the use of a guanylating reagent, such as N,N′-di-(benzyloxycarbonyl)-S-methylisothiourea, which reacts with various amines to furnish the desired N,N'-bis(benzyloxycarbonyl)-substituted guanidine product. tandfonline.com

Conversion Pathways to Substituted Urea (B33335) Derivatives

The conversion of carbamates, including those with the benzyloxycarbonyl (Cbz) protecting group, into urea derivatives is a significant transformation in organic synthesis. These methods often provide a safer and more practical alternative to the use of highly toxic reagents like phosgene. nih.gov A prominent pathway for converting Cbz-protected amines, such as this compound, into substituted ureas involves a one-pot procedure that proceeds through an in-situ generated isocyanate intermediate. researchgate.net

This transformation can be efficiently achieved using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a suitable base, such as 2-chloropyridine (B119429). researchgate.net The reaction mechanism commences with the activation of the Cbz-protected amine by Tf₂O, which facilitates a Lossen-type rearrangement to form a highly electrophilic isocyanate intermediate. This transient species is not isolated but is immediately trapped in the same reaction vessel by a primary or secondary amine nucleophile to yield the desired unsymmetrical urea derivative. researchgate.net This one-pot approach is advantageous as it avoids the handling of hazardous isocyanates and often leads to high yields of the final product. researchgate.netnih.gov

The versatility of this method allows for the synthesis of a wide array of substituted ureas by varying the amine component added to trap the isocyanate. nih.gov Both N,N-disubstituted and N,N,N'-trisubstituted ureas can be synthesized using this strategy. organic-chemistry.org The reaction conditions are generally mild, making the protocol compatible with various functional groups. researchgate.net

Research by Kokotos and co-workers has demonstrated the practicality of this one-pot synthesis for transforming Boc-protected amines into ureas, a methodology that is also applicable to Cbz-protected amines. researchgate.netnih.gov The process utilizes 2-chloropyridine and trifluoromethanesulfonyl anhydride for the in-situ generation of the isocyanate, which then reacts with a variety of amines to produce the corresponding ureas in high yields. nih.govorganic-chemistry.org

Table 1: Synthesis of Substituted Ureas from Protected Amines via In-situ Isocyanate Generation This table presents representative examples based on the Kokotos protocol, demonstrating the conversion of a protected amine (exemplified by a Boc-protected amine, with the protocol being applicable to Cbz-amines) to various urea derivatives.

| Entry | Protected Amine | Amine Nucleophile | Base | Activating Agent | Product | Yield (%) | Reference |

| 1 | Boc-NH₂ | Benzylamine | 2-Chloropyridine | Tf₂O | N-Benzyl-N'-Boc-urea | 95% | researchgate.net |

| 2 | Boc-NH₂ | Aniline | 2-Chloropyridine | Tf₂O | N-Phenyl-N'-Boc-urea | 92% | researchgate.net |

| 3 | Boc-NH₂ | Diethylamine | 2-Chloropyridine | Tf₂O | N,N-Diethyl-N'-Boc-urea | 85% | researchgate.net |

| 4 | Boc-NH₂ | Morpholine | 2-Chloropyridine | Tf₂O | N-(Morpholine-4-carbonyl)-N-Boc-amine | 90% | researchgate.net |

Integration into Multicomponent Reactions and Cascade Transformations

This compound and other Cbz-protected amines serve as valuable building blocks in multicomponent reactions (MCRs) and cascade transformations, which are highly efficient processes for constructing complex molecules in a single operation. organic-chemistry.orgrsc.org These reactions streamline synthetic routes by minimizing purification steps, saving reagents, and reducing waste.

An important application is the iron-catalyzed four-component reaction for the synthesis of Cbz-protected homoallylic amines. organic-chemistry.org In this transformation, a carbonyl compound, benzyl chloroformate (CbzCl), 1,1,1,3,3,3-hexamethyldisilazane (HMDS), and allyltrimethylsilane (B147118) are combined in the presence of a catalytic amount of iron(II) sulfate (B86663) heptahydrate. sci-hub.se This method is environmentally benign and proceeds efficiently at room temperature. sci-hub.se The Cbz-protected amine is formed in situ, which then participates in the subsequent C-C bond-forming event. This reaction demonstrates the integration of a protecting group installation with the core multicomponent assembly. organic-chemistry.orgsci-hub.se

Cbz-protected amino acids have also been utilized in Ugi four-component reactions (U-4CR), a cornerstone of MCR chemistry. beilstein-journals.orgmdpi.com The Ugi reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.comnih.gov By using an N-Cbz-protected amino acid as the carboxylic acid component, complex peptide derivatives can be accessed rapidly. beilstein-journals.org Subsequent removal of the Cbz group can initiate a cyclization cascade, leading to diverse heterocyclic structures. nih.gov

Furthermore, cascade reactions involving Cbz-protected species have been developed to create intricate polycyclic systems. rsc.org For example, photoredox catalysis can initiate radical cascade reactions using protected tryptophan derivatives to synthesize complex hexahydrocarbazoles. nih.gov Although many examples use Boc-protection, the principles are often transferable to Cbz-protected analogues, where the protected amine moiety is crucial for the reaction outcome. nih.govrsc.org These cascade processes often involve the formation of multiple C-C or C-N bonds and the generation of several stereocenters in a controlled manner. rsc.org

Table 2: Iron-Catalyzed Four-Component Synthesis of a Cbz-Protected Homoallylic Amine This table outlines a representative example of a multicomponent reaction that produces a Cbz-protected amine.

| Carbonyl | Chloroformate | Silylating Agent | Allyl Source | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | Benzyl Chloroformate | HMDS | Allyltrimethylsilane | FeSO₄·7H₂O | Benzyl (1,3-diphenylallyl)carbamate | High | organic-chemistry.orgsci-hub.se |

Derivatization and Functionalization of the Bis Benzyloxycarbonyl Amine Moiety

Strategic Functionalization of the Central Nitrogen Atom in Bis-Protected Amines

The central nitrogen atom in bis(benzyloxycarbonyl)amine is characterized by reduced nucleophilicity due to the electron-withdrawing nature of the two adjacent benzyloxycarbonyl groups. rsc.org This inherent property makes direct functionalization, such as alkylation or acylation, challenging under standard conditions. However, strategic functionalization can be achieved by first deprotonating the N-H bond with a suitable base to form a more nucleophilic imide anion. researchgate.net This anion can then react with various electrophiles.

Research has shown that N-alkylation of related bis-protected amines, such as di-tert-butyl iminodicarboxylate (Boc₂NH), is a convenient method for synthesizing primary amines from alkyl halides, serving as a viable alternative to the Gabriel synthesis. rsc.org A similar strategy can be applied to this compound or mixed-protected systems. For instance, the alkylation of a mixed Cbz(Boc)NH derivative has been reported, demonstrating that the nitrogen can be functionalized once deprotonated. rsc.org The choice of base and reaction conditions is critical to avoid side reactions and ensure efficient functionalization.

Table 1: Examples of N-Functionalization of Bis-Protected Amines

| Starting Material | Reagent(s) | Product Type | Research Finding |

|---|---|---|---|

| Potassium salt of benzyl (B1604629) N-(p-chlorophenylthio)carbamate | Alkyl halides | Benzyl N-monoalkylcarbamate | This method avoids the low yields and dialkylation issues seen with direct alkylation of urethane (B1682113) sodium salts. oup.com |

| Cbz(Boc)NH | Alkyl halide (after deprotonation) | Cbz(Boc)N-R | Demonstrates the feasibility of alkylating a mixed-protected amine at the nitrogen center. rsc.org |

| N-Boc-ethanolamine | Benzoic acid, EDC·HCl, DIPEA, DMAP | 2-((tert-butoxycarbonyl)amino)ethyl benzoate | While this is an O-acylation, subsequent N-alkylation of the Boc-protected amine is a common strategy to achieve mono-N-alkylation. chemrxiv.org |

| Primary amine | Benzyl chloroformate (Z-Cl), Base | This compound | The initial formation of the bis-protected amine, which can then be a substrate for further functionalization. |

Transformations of the this compound Scaffold to Other Protected Amine Species

The conversion of the this compound moiety into other protected amine forms is a crucial synthetic strategy, often dictated by the need for orthogonal deprotection schemes in the synthesis of complex molecules. google.commasterorganicchemistry.com This typically involves the selective cleavage of one or both Cbz groups, followed by the introduction of a different protecting group.

The benzyloxycarbonyl (Cbz) group is classically removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C), which is a mild method that leaves many other functional groups intact. masterorganicchemistry.com It can also be cleaved under acidic conditions, although typically stronger acids are required than for the tert-butyloxycarbonyl (Boc) group. google.com This difference in lability is the foundation of orthogonal protection strategies. For example, a molecule containing both N-Cbz and N-Boc groups can have the Boc group removed with a mild acid like trifluoroacetic acid (TFA) while the Cbz group remains, or the Cbz group can be removed by hydrogenolysis while the Boc group is stable. google.commasterorganicchemistry.com

Recent methodologies have expanded the toolbox for these transformations. For instance, N-Cbz protected amines can be directly converted into amides using rhodium-catalyzed coupling with arylboroxines. organic-chemistry.org Furthermore, efficient one-pot procedures allow for the transformation of carbamates into ureas. oup.com Selective deprotection is also possible; in complex molecules like per-N-Cbz-kanamycin A, the Cbz group at a specific position can be selectively removed under mild basic conditions. researchgate.net A particularly useful transformation involves the conversion of a bis(Cbz)amine to a mono-Cbz amine, which can then be protected with a different group, creating a mixed-protected amine with distinct deprotection requirements.

Table 2: Transformations of Cbz-Protected Amines

| Starting Protected Amine | Target Protected Species | Reagents and Conditions | Key Finding |

|---|---|---|---|

| N-Cbz Amine | N-Boc Amine | 1. H₂/Pd-C (Cbz removal) 2. Boc₂O, base | Standard orthogonal strategy leveraging different deprotection mechanisms. google.commasterorganicchemistry.com |

| N-Cbz Amine | N-Fmoc Amine | 1. H₂/Pd-C (Cbz removal) 2. Fmoc-Cl or Fmoc-OSu, base | Allows for the introduction of a base-labile protecting group. chemrxiv.org |

| N-Cbz Amine | Amide | Arylboroxine, Rh catalyst | Direct conversion of a carbamate (B1207046) to an amide, tolerating acid-labile groups. organic-chemistry.org |

| N-Cbz Carbamate | Urea (B33335) | Amine, Lanthanum triflate | Catalytic conversion of carbamates to nonsymmetric ureas. organic-chemistry.org |

| Per-N-Cbz-kanamycin A | Mono-deprotected Kanamycin A | Mild basic conditions | Regioselective deprotection of a Cbz group in a complex molecule. researchgate.net |

Integration of the this compound Unit into Complex Molecular Architectures via Electrophilic Amination

While the nitrogen atom of an amine is typically nucleophilic, the concept of "umpolung" or polarity inversion allows it to function as an electrophile. researchgate.netosaka-u.ac.jp This strategy is pivotal for integrating nitrogen-containing fragments into molecules in ways not achievable through traditional nucleophilic amination. Electrophilic amination involves a nitrogen species with a good leaving group, which is then attacked by a nucleophile such as an enolate, organometallic reagent, or an electron-rich aromatic ring. researchgate.netresearchgate.net

Reagents derived from this compound are well-suited for this purpose. A prominent example of an electrophilic aminating agent is dibenzyl azodicarboxylate (DBAD). DBAD contains an N=N double bond flanked by two benzyloxycarbonyl groups, making the nitrogen atoms highly electrophilic. It readily undergoes reactions with nucleophiles, such as in the proline-catalyzed α-amination of aldehydes and ketones. sigmaaldrich.com In these reactions, the N,N-bis(benzyloxycarbonyl)hydrazinyl unit is transferred to the α-carbon of the carbonyl compound. The resulting adduct can then be further transformed, typically by reductive cleavage of the N-N bond, to yield the α-amino carbonyl compound.

Another approach involves the in-situ generation of an electrophilic N(Cbz)₂ species. This can be achieved by creating a derivative where the nitrogen is attached to a leaving group, such as an N-acyloxycarbamate. These electrophilic nitrogen sources can then be used to aminate a wide variety of carbon nucleophiles, providing a powerful method for constructing C-N bonds and incorporating the this compound unit into complex molecular architectures. researchgate.net

Table 3: Electrophilic Amination Reactions

| Electrophilic Nitrogen Source | Nucleophile | Product Type | Key Finding |

|---|---|---|---|

| Dibenzyl azodicarboxylate (DBAD) | C-Glycosylalkyl aldehydes (with proline catalyst) | C-glycosyl α-amino acids | DBAD serves as an effective electrophilic reagent for the α-amination of aldehydes. sigmaaldrich.com |

| Dibenzyl azodicarboxylate (DBAD) | Cyclic ketones (with silyloxyproline catalyst) | α-aminated ketones | Organocatalyzed α-amination proceeds with high enantiomeric excess. |

| Dibenzyl azodicarboxylate (DBAD) | Glycals | [4+2] Cycloaddition adducts | DBAD participates in Diels-Alder type reactions with electron-rich dienes. acs.org |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Amines | Cbz-protected amines | A classic reagent for introducing the Cbz group, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon. |

Theoretical and Computational Chemistry Studies of Bis Benzyloxycarbonyl Amine

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the geometric parameters, electronic properties, and relative energies of different molecular states, which are crucial for understanding the reactivity of Bis(benzyloxycarbonyl)amine.

Computational studies on analogous carbamate-containing molecules have shown that the amide-like resonance in the carbamate (B1207046) moiety imposes a degree of planarity. nih.gov The C-N bond in carbamates has a partial double bond character, which results in a significant rotational barrier. sctunisie.orgacs.org Consequently, syn and anti conformations around this bond are possible, with the s-cis (anti) conformation often being predominant. sctunisie.org

The energetic landscape of this compound is expected to be complex, with numerous low-energy conformers. The relative energies of these conformers are influenced by a combination of steric hindrance between the two benzyloxycarbonyl groups and non-covalent interactions, such as intramolecular hydrogen bonding and π-π stacking between the phenyl rings. A systematic conformational search followed by DFT optimization would be necessary to locate the global minimum energy structure and other significant low-energy conformers.

Table 1: Representative Rotational Barriers in Carbamate-Related Compounds from DFT Studies

| Compound Class | Bond of Rotation | Typical Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Simple Carbamates | N-C(O) | 15 - 25 |

| N-Aryl Carbamates | N-C(aryl) | 5 - 15 |

| Benzyl (B1604629) Carbamates | O-CH2 | 2 - 8 |

A key chemical transformation involving this compound is the deprotection of the amine functionality, which typically proceeds via hydrogenolysis. total-synthesis.com DFT calculations can be employed to model the reaction mechanism of this process, including the identification of intermediates and the calculation of transition state structures and their associated activation energies.

The hydrogenolysis of the benzyloxycarbonyl group is catalyzed by a metal surface, commonly palladium on carbon (Pd/C). A full computational treatment of this heterogeneous catalytic process is complex. However, simplified models, such as using a small palladium cluster, can provide valuable insights into the reaction pathway. The mechanism is believed to involve the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene (B28343), carbon dioxide, and the deprotected amine.

DFT calculations can map out the minimum energy path for this reaction, revealing the structure of the transition state for the C-O bond cleavage. The calculated activation energy provides a quantitative measure of the reaction rate. Such studies on related systems help in understanding the factors that influence the efficiency of the deprotection reaction. researchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Reaction Trajectories

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the study of conformational changes, solvent effects, and the initial stages of chemical reactions. nih.govrsc.org

For a flexible molecule like this compound, MD simulations can reveal the accessible conformational space at a given temperature and in a specific solvent. By analyzing the simulation trajectory, one can identify the most populated conformations and the timescales of transitions between them. This provides a more realistic picture of the molecule's behavior in solution compared to the static view from DFT calculations. MD simulations are particularly useful for understanding how the two bulky benzyloxycarbonyl groups move relative to each other and how the phenyl rings orient themselves in different solvent environments. mdpi.comresearchgate.net

Furthermore, MD simulations can be used to study the initial steps of a reaction, such as the approach of a reactant to the this compound molecule. By simulating the system at reactive conditions, it is possible to observe the formation of pre-reaction complexes and gain insights into the factors that control the reaction's stereochemistry and regioselectivity.

Application of Advanced Computational Methods for Reaction Mechanism Prediction

Beyond standard DFT and MD methods, more advanced computational techniques can be applied to predict reaction mechanisms involving this compound. For instance, automated reaction path finding algorithms can explore the potential energy surface to identify possible reaction pathways without prior assumptions about the mechanism. compchemhighlights.orgnih.govmit.edu These methods can be particularly useful for discovering novel reactivity or side reactions.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach where the reactive part of the system (e.g., the carbamate group and a reactant) is treated with a high level of quantum mechanics, while the rest of the molecule and the solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the study of reactions in a more realistic environment, including explicit solvent effects.

For predicting the outcomes of reactions, machine learning models trained on large datasets of known chemical reactions are becoming increasingly powerful. acs.orgarxiv.org While a specific model for this compound might not exist, general-purpose models could potentially predict its reactivity towards a range of reagents. These advanced computational tools, often in combination with experimental validation, are invaluable for a comprehensive understanding of the chemical behavior of this compound.

Future Research Directions and Emerging Methodologies in Bis Benzyloxycarbonyl Amine Chemistry

Development of Novel Catalytic Systems for Selective Installation and Removal of Cbz Groups

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. smolecule.comnih.gov Its removal is traditionally achieved by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C). smolecule.comtaylorfrancis.comcommonorganicchemistry.com However, the development of novel catalytic systems is a major focus of current research, aiming for milder conditions, enhanced chemoselectivity, and broader functional group tolerance.

Heterogeneous palladium catalysts supported on various materials are being explored to fine-tune catalytic activity. For instance, palladium supported on chelate resin, ceramic, and spherically shaped activated carbon has demonstrated distinct chemoselectivity profiles. jst.go.jp These catalysts can allow for the deprotection of Cbz groups under specific conditions while leaving other sensitive functionalities, such as benzyl (B1604629) ethers or tert-butyldimethylsilyl (TBS) ethers, intact. jst.go.jp A notable development is the use of an in-situ prepared active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol (B129727), which offers a highly reproducible and sustainable protocol for hydrogenolysis under mild conditions. organic-chemistry.org

Beyond palladium, other metals and catalytic systems are emerging. Iron(III) salts have been shown to be sustainable catalysts for the selective removal of the Boc group in N,N'-diprotected amines, suggesting potential for similar applications in Cbz chemistry. rsc.org Furthermore, alternative reductive methods are being investigated. For example, the isonicotinyloxycarbonyl (iNoc) group, a structural analogue of Cbz, can be cleaved under mild reductive conditions using zinc dust in aqueous acetic acid or SmI2 in aqueous DMF, offering an orthogonal strategy to traditional hydrogenolysis. iris-biotech.de The exploration of such alternative metals and reductive systems could lead to novel catalysts for Cbz removal with unique selectivity profiles.

The selective installation of the Cbz group is also an area of active research. While traditional methods often involve the use of benzyl chloroformate under basic conditions, newer methods aim for greater efficiency and selectivity. smolecule.com For example, a regioselective method for the preparation of mono-N-Cbz aromatic amines in high yield without affecting aliphatic amino groups has been developed. organic-chemistry.org Lanthanum triflate has been shown to catalyze the direct conversion of N-Cbz protected amines into nonsymmetric ureas, highlighting the potential for metal-catalyzed transformations beyond simple protection and deprotection. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Cbz Deprotection

| Catalyst System | Support/Reagents | Key Advantages | Relevant Findings |

| Palladium on Carbon (Pd/C) | Activated Carbon | Widely used, effective for hydrogenolysis. taylorfrancis.comcommonorganicchemistry.com | Standard method for Cbz removal. smolecule.com |

| Palladium on Chelate Resin | Chelate Resin | Tunable chemoselectivity. jst.go.jp | Allows for selective deprotection in the presence of other sensitive groups. jst.go.jp |

| Palladium on Ceramic | Ceramic | Noteworthy chemoselectivity, tolerates benzyl esters and ethers. jst.go.jp | N-Cbz group readily deprotected while benzyl esters and ethers remain. jst.go.jp |

| Palladium on Spherical Activated Carbon | Spherically Shaped Activated Carbon | Discriminable deprotection between different silyl (B83357) ethers. jst.go.jp | Benzyl ester, benzyl ether, and N-Cbz groups can remain untouched under specific conditions. jst.go.jp |

| In-situ Prepared Pd/C | Pd(OAc)2, Charcoal, Methanol | Highly reproducible, mild conditions, low catalyst loading. organic-chemistry.org | Sustainable process with no palladium residue contamination. organic-chemistry.org |

| Aluminum Chloride | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Cost-effective, scalable, good functional group tolerance. organic-chemistry.org | Effectively deprotects N-Cbz groups at room temperature. organic-chemistry.org |

| 2-Mercaptoethanol/Potassium Phosphate | N,N-dimethylacetamide | Nucleophilic deprotection, superior for substrates with sensitive functionalities. organic-chemistry.org | Readily deprotects Cbz, Alloc, and methyl carbamate (B1207046) protected amines. organic-chemistry.org |

Investigation of Stereoselective and Enantioselective Transformations Involving Bis(benzyloxycarbonyl)amine

The control of stereochemistry is a paramount goal in modern organic synthesis. Future research will increasingly focus on leveraging the steric and electronic properties of the this compound moiety to direct the stereochemical outcome of reactions. The bulky nature of the Cbz groups can enforce conformational restrictions, which can be exploited to achieve high levels of stereoselectivity. smolecule.com

A significant area of investigation is the development of catalytic enantioselective reactions where Cbz-protected amines or their derivatives are key substrates. For instance, nickel-catalyzed hydroalkylation of enecarbamates (N-Cbz-protected enamines) has been developed to synthesize a wide range of chiral alkyl amines with high regio- and enantioselectivity. bohrium.com This method is notable for its mild conditions and high functional group tolerance. bohrium.com Similarly, molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has been used to produce unsaturated small- and medium-ring cyclic amines with high enantiomeric excess, where the nitrogen is protected by a readily removable Cbz group. acs.org

The influence of the N-protecting group on the stereochemical course of reactions is a critical aspect of these investigations. In aza-Henry reactions, for example, the use of N-Cbz protected imines has been shown to influence enantioselectivity, although in some cases to a lesser extent than N-Boc protected imines. rsc.org This highlights the subtle interplay between the protecting group and the chiral catalyst in determining the stereochemical outcome. Further research into chiral phosphoric acid-catalyzed reactions and other organocatalytic systems is expected to yield new methods for the enantioselective transformation of Cbz-protected compounds. researchgate.net

The development of new chiral catalysts specifically designed to interact with Cbz-protected substrates is a promising avenue. These catalysts could exploit non-covalent interactions with the Cbz group to achieve high levels of stereocontrol. The ultimate goal is to develop a toolbox of catalytic systems that allow for the predictable and highly selective synthesis of chiral molecules from readily available Cbz-protected starting materials.

Table 2: Examples of Enantioselective Transformations with Cbz-Protected Substrates

| Reaction Type | Catalyst System | Substrate | Key Outcome |

| Hydroalkylation | Nickel/Chiral Ligand | Enecarbamates (N-Cbz-protected enamines) | Synthesis of chiral alkyl amines with high regio- and enantioselectivity. bohrium.com |

| Asymmetric Ring-Closing Metathesis (ARCM) | Molybdenum/Chiral Ligand | Trienes with Cbz-protected amines | Synthesis of unsaturated small- and medium-ring cyclic amines in high enantiomeric excess. acs.org |

| Aza-Henry Reaction | Zinc(II)/(-)-N-methylephedrine | N-Cbz aldimines | Synthesis of nitroamine derivatives with good enantioselectivity. rsc.org |

| Arylation of Isoxazoles | Chiral Phosphoric Acid | N-Cbz-protected azonaphthalenes | Synthesis of axially chiral arylisoxazoles with excellent enantiocontrol. researchgate.net |

Advancements in Photochemical and Electrochemical Approaches for Benzyloxycarbonyl Chemistry

Photochemical and electrochemical methods offer attractive alternatives to traditional chemical reagents for the manipulation of protecting groups. princeton.edu These approaches are often milder, more selective, and can provide access to unique reactivity patterns. acs.org The development of such methods for the installation and cleavage of Cbz groups is an emerging area of research with significant potential.

Photochemical methods for the protection of amines with Cbz groups are being explored. For example, the photochemical conversion of amines into their benzyloxycarbonyl derivatives has been achieved using N-Cbz-5,7-dinitroindolines. researchgate.net This reaction proceeds under neutral conditions, offering an advantage over traditional methods that often require a base. researchgate.net The use of visible light in conjunction with photoredox catalysts is a particularly promising strategy, as it allows for reactions to be conducted under very mild conditions. nih.govchinesechemsoc.org

Electrochemical methods are also being investigated for the deprotection of Cbz groups. While the electrochemical cleavage of the related iNoc group has been demonstrated, showcasing the potential for selective deprotection, similar strategies for the Cbz group are a logical next step. iris-biotech.de Electrochemical microreactors could allow for rapid and site-selective deprotection under controlled conditions. iris-biotech.de The development of "greener" cleavage methods is a significant driver in this area, and electrochemistry offers a reagent-free approach to deprotection. iris-biotech.de

The synergy between photochemistry/electrochemistry and catalysis is another exciting frontier. The combination of photoredox catalysis with other catalytic cycles, such as transition metal catalysis, can enable novel transformations that are not possible through either method alone. nih.gov Future research will likely focus on developing dual catalytic systems for the functionalization of Cbz-protected amines, where light or electricity is used to generate reactive intermediates in a controlled and selective manner.

Table 3: Emerging Photochemical and Electrochemical Methods in Cbz Chemistry

| Method | Approach | Key Features | Potential Applications |

| Photochemical Protection | N-Cbz-5,7-dinitroindolines | Protection under neutral conditions. researchgate.net | Installation of Cbz group on sensitive substrates. |

| Electrochemical Deprotection | Electrochemical microreactor | Rapid, site-selective, "greener" cleavage. iris-biotech.de | Selective removal of Cbz groups in complex molecules. |

| Visible Light Photoredox Catalysis | Photocatalyst and visible light | Mild reaction conditions, generation of radical intermediates. nih.gov | Novel functionalization reactions of Cbz-protected amines. |

Development of High-Throughput Synthetic Strategies for this compound-Derived Intermediates

High-throughput synthesis and automated synthesis are transforming the landscape of drug discovery and materials science. wikipedia.orgchemspeed.comnih.gov These approaches enable the rapid generation and screening of large libraries of compounds, accelerating the identification of new leads. nih.govnih.gov The development of high-throughput strategies for the synthesis of this compound-derived intermediates is crucial for leveraging the full potential of this protecting group in modern chemical research.

Automated synthesis platforms can be adapted for the preparation of Cbz-protected compounds. wikipedia.org These systems can perform multi-step syntheses, including protection, functionalization, and deprotection, in a fully automated fashion. springernature.com For example, solid-phase synthesis, a cornerstone of automated peptide synthesis, relies heavily on protecting groups like Cbz. nih.govnih.gov The development of new resins and linkers that are compatible with a wider range of reactions will be key to expanding the scope of automated synthesis for Cbz-protected intermediates.

Flow chemistry is another powerful tool for high-throughput synthesis. springernature.com Continuous-flow reactors offer precise control over reaction parameters, improved safety, and enhanced scalability. springernature.com The integration of solid-phase synthesis with flow technology (SPS-Flow) is a particularly promising approach for the automated synthesis of complex molecules, including those derived from this compound. springernature.com

The development of one-pot and multicomponent reactions is also critical for streamlining the synthesis of Cbz-derived intermediates. For instance, a one-pot synthesis of amides from N-Cbz-protected amines has been developed, avoiding the need for a separate deprotection step. rsc.org Such strategies significantly reduce the number of synthetic steps, saving time, resources, and minimizing waste. organic-chemistry.org Future research will focus on designing new multicomponent reactions that incorporate Cbz-protected building blocks, allowing for the rapid assembly of molecular complexity in a single operation.

Table 4: High-Throughput Strategies in Cbz Chemistry

| Strategy | Key Features | Advantages |

| Automated Solid-Phase Synthesis | Use of solid supports, automated reagent delivery. nih.govnih.gov | High efficiency, suitability for library synthesis. nih.gov |

| Flow Chemistry | Continuous-flow reactors, precise reaction control. springernature.com | Improved safety, scalability, and reproducibility. springernature.com |

| SPS-Flow Technology | Integration of solid-phase synthesis and flow chemistry. springernature.com | Enables automated multi-step synthesis of complex molecules. springernature.com |

| One-Pot and Multicomponent Reactions | Multiple transformations in a single reaction vessel. rsc.org | Reduced synthetic steps, increased efficiency, less waste. organic-chemistry.org |

Q & A

Q. Basic Research Focus

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching of carbamate) and ~1250 cm⁻¹ (C-O-C stretching) confirm the Z-group .

- ¹H NMR : Benzyl protons appear as a singlet at δ 5.1–5.3 ppm, while carbamate NH protons are typically absent due to exchange broadening.

- Elemental Analysis : Matches theoretical C, H, N percentages (e.g., C: ~62%, H: ~5%, N: ~7% for C₁₆H₁₆N₂O₄).

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers optimize the deprotection of the benzyloxycarbonyl (Z) group without affecting other functional groups?

Advanced Research Focus

Deprotection is commonly achieved via catalytic hydrogenolysis (H₂/Pd-C in ethanol) or acidic cleavage (HBr in acetic acid). Hydrogenolysis is preferred for acid-sensitive substrates but requires inert atmospheres. For substrates with reducible groups (e.g., alkenes), alternative methods like TMSCl/NaI in acetonitrile may be used. Kinetic studies (monitored by TLC or LC-MS) help identify competing side reactions, such as over-hydrogenation .

How can solubility challenges in coupling reactions involving this compound be addressed?

Advanced Research Focus

Poor solubility in aqueous or polar solvents can hinder coupling efficiency. Strategies include:

- Using mixed solvents (e.g., THF/DMF or DCM/DMSO) to enhance dissolution.

- Introducing solubilizing groups (e.g., tert-butyl esters) temporarily.

- Sonication or microwave-assisted heating to improve reaction homogeneity .

What is the comparative advantage of the Z group over Boc or Fmoc in peptide synthesis?

Q. Basic Research Focus

- Z Group : Stable under acidic conditions (e.g., TFA) but cleaved by H₂/Pd-C. Ideal for solution-phase synthesis.

- Boc : Acid-labile (removed with TFA), compatible with Fmoc-SPPS.

- Fmoc : Base-labile (piperidine), preferred for solid-phase synthesis.

The Z group’s stability makes it suitable for orthogonal protection in multi-step syntheses .

How can by-products from incomplete protection or side reactions be analyzed and mitigated?

Advanced Research Focus

Common by-products include mono-protected amines or N-alkylated derivatives. Mitigation strategies:

- TLC Monitoring : Use ninhydrin staining to detect free amines.

- HPLC-MS : Identify side products via molecular ion peaks.

- Reaction Quenching : Add excess Z-Cl or adjust pH to ensure complete reaction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes impurities .

What are the stability profiles of this compound under thermal, photolytic, or hydrolytic conditions?

Q. Advanced Research Focus

- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at 2–8°C in amber vials.

- Photolytic Sensitivity : UV light induces cleavage; use light-protected containers.

- Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases. Accelerated aging studies (40°C/75% RH) predict a shelf life of >2 years when stored desiccated .

How can novel catalytic systems enhance the reactivity of this compound in asymmetric synthesis?

Q. Advanced Research Focus

- Chiral Catalysts : Use Pd-BINAP complexes for enantioselective hydrogenolysis.

- Organocatalysts : Thiourea derivatives improve coupling efficiency in Michael additions.

- Solvent Effects : Ionic liquids (e.g., [BMIM][BF₄]) enhance reaction rates by stabilizing transition states .

How can contradictions in literature regarding reaction mechanisms involving this compound be resolved?

Q. Advanced Research Focus

- Kinetic Isotope Effects (KIE) : Differentiate between SN1/SN2 pathways in alkylation reactions.

- Computational Modeling : DFT studies (e.g., Gaussian 16) identify transition states and activation energies.

- In Situ Spectroscopy : ReactIR monitors intermediate formation during deprotection .

What emerging applications of this compound exist in materials science or catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.